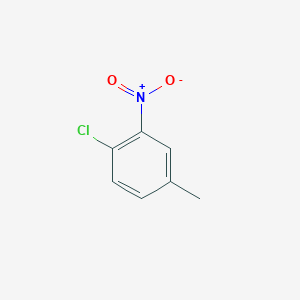

4-Chloro-3-nitrotoluene

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWESJZZPAJGHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058995 | |

| Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-60-1 | |

| Record name | 4-Chloro-3-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8MPL73NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Overview

A high-yield synthesis route involves the decarboxylative chlorination of 2-nitro-4-methylbenzoic acid. This method leverages a copper-silver catalytic system to replace the carboxylic acid group with chlorine, yielding 4-chloro-3-nitrotoluene.

Reaction Conditions

-

Catalysts : Copper(I) acetate (36.3 mg), silver sulfate (6.2 mg), and 2,9-dimethyl-1,10-phenanthroline (12.5 mg)

-

Solvent : Dimethyl sulfoxide (DMSO, 4 mL)

-

Temperature : 160°C

-

Duration : 24 hours under oxygen atmosphere

-

Chlorine Source : Sodium chloride (17.5 mg)

Procedure

-

Combine catalysts, substrate, and NaCl in DMSO under Schlenk conditions.

-

Heat the mixture at 160°C with continuous oxygen purging.

-

Quench the reaction with distilled water and extract with ethyl acetate (3 × 10 mL).

-

Concentrate the organic phase to isolate the product.

Performance Metrics

This method’s efficiency stems from the synergistic effect of Cu/Ag catalysts, which facilitate decarboxylation and chlorine insertion simultaneously. The use of DMSO as a polar aprotic solvent enhances reagent solubility and stabilizes reactive intermediates.

Challenges

-

Regioselectivity : Competing substitution at positions 2 and 6 may occur due to the nitro group’s meta-directing nature.

-

Byproduct Formation : Over-chlorination risks dichloro derivatives (e.g., 2,4-dichloro-3-nitrotoluene).

Nitration of 4-Chlorotoluene

Mechanistic Insights

Direct nitration of 4-chlorotoluene offers a straightforward route. The chlorine atom directs incoming nitro groups to the ortho and para positions. However, achieving meta-nitration (required for this compound) necessitates controlled conditions to override typical directing effects.

Optimized Nitration Protocol

-

Nitrating Agent : Fuming HNO₃/H₂SO₄ mixture

-

Temperature : 0–5°C (prevents polysubstitution)

-

Reaction Time : 4–6 hours

Yield Optimization

| Factor | Impact on Yield |

|---|---|

| Temperature >10°C | ↑ Byproduct formation |

| HNO₃ Concentration | ≥90% maximizes nitration |

While this method is conceptually simple, practical implementation requires precise stoichiometric control to minimize isomerization.

Industrial-Scale Synthesis Considerations

Catalytic System Design

Industrial production prioritizes cost efficiency and scalability. The decarboxylative chlorination method (Section 1) has been adapted for larger scales, with modifications:

Economic Metrics

| Parameter | Small Scale (Lab) | Industrial Scale |

|---|---|---|

| Yield | 51% | 68–72% |

| Cost per kg | $7,000 | $1,200 |

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-nitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2) under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: H2/Pd-C, Fe/HCl

Substitution: NaOH, NH3

Oxidation: KMnO4, H2SO4

Major Products Formed

Reduction: 4-Chloro-3-aminotoluene

Substitution: 4-Hydroxy-3-nitrotoluene, 4-Amino-3-nitrotoluene

Oxidation: 4-Chloro-3-nitrobenzoic acid

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Chloro-3-nitrotoluene serves as a versatile intermediate in the synthesis of other chemical compounds. Its applications include:

- Synthesis of Coumarins : 4C3NT is used as a precursor for synthesizing 4-chloro-3-nitrocoumarin, which is then transformed into various chromeno[3,4-b]pyrrol-4(3H)-ones through a two-step reaction process. This application highlights its importance in producing bioactive compounds with potential pharmaceutical properties .

- Vibrational Spectroscopy Studies : The compound has been studied using Raman and infrared spectroscopy to analyze its vibrational spectra. These studies are crucial for understanding molecular interactions and properties, aiding in the development of new materials .

Environmental Applications

The environmental impact and biodegradation of this compound have been subjects of significant research:

- Bioremediation Potential : A notable study demonstrated that Pseudomonas sp. JHN can utilize 4C3NT as a sole carbon and energy source, effectively degrading it into non-toxic metabolites like 4-chlororesorcinol. This bioremediation capability indicates the potential for using this bacterium in cleaning up contaminated environments .

- Degradation Pathways : Research has shown that during the degradation of 4C3NT, stoichiometric amounts of chloride and nitrite ions are released, which can be monitored to assess the efficiency of bioremediation processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing methods to detect nitroaromatics:

- Gas Chromatography Methods : Method 8091 provides gas chromatographic conditions for detecting nitroaromatics like 4C3NT in environmental samples such as water and soil. This method is essential for monitoring pollution levels and ensuring compliance with environmental regulations .

Summary Table of Applications

Case Study 1: Biodegradation by Pseudomonas sp. JHN

A comprehensive study isolated Pseudomonas sp. JHN from a contaminated site and tested its ability to degrade 4C3NT. The degradation pathway was elucidated, revealing the formation of 4-chlororesorcinol as a major metabolite. The study provided insights into microbial pathways that can be harnessed for environmental cleanup efforts.

Case Study 2: Vibrational Spectroscopy Analysis

A detailed vibrational spectral analysis was conducted on this compound using both Raman and infrared spectroscopy techniques. The results contributed to a deeper understanding of its molecular structure and potential interactions with other compounds, which is vital for further applications in material science.

Wirkmechanismus

The mechanism of action of 4-chloro-3-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biochemical effects. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physical Properties :

- Density : 1.297 g/mL at 25°C .

- Melting Point : ~128°C (264.2 °F) .

- Spectroscopic Data: Vibrational spectra (IR and Raman) analyzed in the range 50–4000 cm⁻¹, with key peaks at 1543 cm⁻¹ (NO₂ asymmetric stretching) and 841 cm⁻¹ (C-Cl stretching) . DFT studies reveal a HOMO-LUMO energy gap of ~4.5 eV, indicating moderate reactivity .

Comparison with Structurally Similar Compounds

4-Chloro-2-nitrotoluene

2-Chloro-5-nitrotoluene

6-Chloro-3-nitrotoluene-4-sulfonic Acid

- Structure : Introduces a sulfonic acid group at the 4-position .

- Applications: Intermediate in the production of CLT acid (6-chloro-3-aminotoluene-4-sulfonic acid) via catalytic hydrogenation .

Structural and Reactivity Analysis

Substituent Position Effects

- Electrophilic Reactivity :

Thermodynamic Stability

Spectroscopic Differentiation

- IR/Raman Signatures :

Industrial and Environmental Considerations

Toxicity and Regulation

- This compound: Classified as Aquatic Chronic 2 and Skin/Irrit.

Tabular Comparison of Key Compounds

Biologische Aktivität

4-Chloro-3-nitrotoluene (4C3NT) is an aromatic nitro compound that has garnered attention due to its biological activities and potential environmental impacts. This article delves into the biological activity of 4C3NT, focusing on its degradation pathways, toxicity, and interactions with various organisms.

This compound is a chlorinated nitro compound with the chemical formula . It is characterized by the presence of a chlorine atom and a nitro group attached to a toluene ring, which influences its reactivity and biological interactions.

1. Degradation Pathways

Recent studies have highlighted the microbial degradation of 4C3NT, particularly by strains of Pseudomonas. Research indicates that Pseudomonas sp. JHN can effectively degrade 4C3NT through a series of enzymatic reactions:

- Initial Reaction : The enzyme 4C3NP-3-monooxygenase catalyzes the conversion of 4C3NT into 4-chlororesorcinol, releasing nitrite ions as a byproduct.

- Subsequent Reactions : The degradation pathway continues with the action of chlororesorcinol dioxygenase, which cleaves 4-chlororesorcinol into chlorohydroxymuconic semialdehyde and other metabolites .

The degradation efficiency was observed in both sterile and non-sterile environments, suggesting robust bioremediation potential for contaminated soils .

2. Toxicity Studies

Toxicological assessments have shown that 4C3NT exhibits cytotoxic effects on various cell lines. In vitro studies have indicated that exposure to 4C3NT can lead to oxidative stress and apoptosis in mammalian cells. For instance, studies have reported significant increases in reactive oxygen species (ROS) levels upon exposure to this compound, leading to cellular damage .

Case Study 1: Microbial Bioremediation

A study conducted by researchers at a university demonstrated the effectiveness of Pseudomonas sp. JHN in degrading 4C3NT in contaminated soil samples. The study monitored degradation rates and identified metabolites through gas chromatography-mass spectrometry (GC-MS). Results indicated complete mineralization of 4C3NT within several days, highlighting the potential for using this bacterium in bioremediation strategies .

Case Study 2: Environmental Impact Assessment

An environmental assessment along the River Oder revealed detectable levels of nitrotoluenes, including 4C3NT, raising concerns about aquatic toxicity. The study found concentrations ranging from to , suggesting that even low levels could impact aquatic life due to the compound's toxic properties .

Research Findings

Research has identified several significant findings regarding the biological activity of 4C3NT:

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Microbial Degradation | Efficient degradation by Pseudomonas sp. JHN |

| Toxicity | Induces oxidative stress and apoptosis in mammalian cells |

| Environmental Concentrations | Detected levels range from in aquatic systems |

| Chemotaxis | Positive chemotactic response observed at optimal concentrations |

Q & A

Basic Research Questions

Q. What are the key physical properties of 4-Chloro-3-nitrotoluene, and how are they experimentally determined?

- Methodology :

- Melting Point : Measured via Differential Scanning Calorimetry (DSC) or capillary tube method, reported as 7°C .

- Boiling Point : Determined using distillation techniques under reduced pressure (260°C at 745 mmHg) .

- Density : Measured via pycnometer or digital densitometer at 25°C (1.297 g/mL) .

- Solubility : Evaluated in solvents like ethanol (soluble) and water (insoluble) using gravimetric or spectrophotometric methods .

Q. What are the common synthesis routes for this compound, and what factors influence the choice of method?

- Primary Routes :

- Nitration of p-Chlorotoluene : Involves nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperature, yielding this compound alongside isomers (e.g., 4-chloro-2-nitrotoluene) .

- Chlorination of Nitrotoluene : Direct chlorination of nitrotoluene derivatives using Cl₂ or SO₂Cl₂, requiring catalysts like FeCl₃ .

- Optimization Factors : Reaction temperature, stoichiometry of reagents, and purification methods (e.g., fractional distillation or chromatography) to minimize byproducts .

Q. How is vibrational spectroscopy employed to characterize this compound?

- Experimental Protocol :

- FT-IR : Sample prepared as KBr pellet; peaks assigned to NO₂ asymmetric stretch (~1520 cm⁻¹) and C-Cl stretch (~740 cm⁻¹) .

- Raman Spectroscopy : Laser excitation (e.g., 785 nm) detects aromatic ring vibrations (e.g., C=C stretch at ~1600 cm⁻¹) .

- Data Interpretation : Comparison with computational spectra (DFT/B3LYP/6-31G(d)) validates assignments .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and vibrational frequencies of this compound?

- Computational Workflow :

- Functional Selection : B3LYP hybrid functional for accurate thermochemical and vibrational properties .

- Basis Sets : 6-31G(d) or 6-311G(d,p) for geometry optimization and frequency calculations .

- Key Outputs : HOMO-LUMO gaps (~4.5 eV), electrostatic potential maps, and vibrational modes (e.g., NO₂ scissoring at ~850 cm⁻¹) .

Q. What methodologies resolve contradictions in synthetic yields of this compound derivatives?

- Case Study : Hydroxydechlorination to 4-hydroxy-3-nitrotoluene at 100°C in 70% DMSO-water yields variable results due to competing side reactions .

- Resolution Strategies :

- Reaction Monitoring : HPLC or GC-MS tracks intermediate formation and purity .

- Catalyst Screening : Transition metals (e.g., Cu²⁺) improve selectivity; kinetic studies optimize temperature and solvent ratios .

Q. What computational protocols are recommended for scaling harmonic vibrational frequencies in DFT studies?

- Scaling Factors :

- B3LYP/6-31G(d): 0.9614 for frequencies < 1000 cm⁻¹; 0.9577 for higher frequencies .

- M06-2X/6-311+G(d,p): 0.949 for anharmonic corrections .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, chemical goggles, and ABEK respirator filters to prevent inhalation and dermal exposure .

- Storage : Classified as 6.1C (toxic/flammable); store in ventilated cabinets away from oxidizers .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to minimize environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.